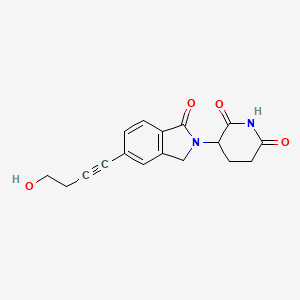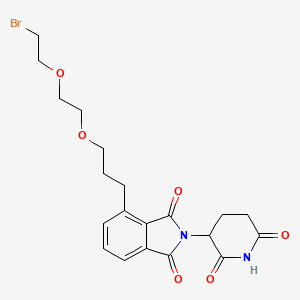
Cyclotriazadisulfonamide HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclotriazadisulfonamide hydrochloride is a small molecule compound known for its unique ability to down-modulate the human CD4 receptorCyclotriazadisulfonamide hydrochloride interacts specifically with the CD4 receptor, making it a promising candidate for various therapeutic interventions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclotriazadisulfonamide hydrochloride involves multiple steps. One effective method includes the preparation of solutions of 2 N hydrochloric acid in methanol/water from concentrated aqueous hydrochloric acid and methanol. The hydrochloric acid salts are then triturated by sonication in anhydrous diethyl ether, followed by filtration .
Industrial Production Methods
Industrial production methods for cyclotriazadisulfonamide hydrochloride are not extensively documented. the synthesis typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclotriazadisulfonamide hydrochloride undergoes various chemical reactions, including substitution and reduction reactions. These reactions are crucial for modifying the compound’s structure to enhance its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving cyclotriazadisulfonamide hydrochloride include methanol, diethyl ether, and concentrated hydrochloric acid. The reactions are typically carried out under an atmosphere of dry nitrogen to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of cyclotriazadisulfonamide hydrochloride are various analogues with modified side arms and tail groups. These analogues exhibit a wide range of CD4 down-modulating and anti-HIV potencies .
Wissenschaftliche Forschungsanwendungen
Cyclotriazadisulfonamide hydrochloride has several scientific research applications:
Chemistry: Used in the synthesis of various analogues to study structure-activity relationships.
Biology: Investigated for its ability to down-modulate the CD4 receptor on immune cells.
Medicine: Explored as a potential therapeutic agent for HIV and other immunological disorders.
Wirkmechanismus
Cyclotriazadisulfonamide hydrochloride exerts its effects by down-modulating the CD4 receptor on immune cells. This down-modulation occurs through the inhibition of the receptor’s co-translational translocation into the endoplasmic reticulum. The compound specifically interacts with the signal peptide of the CD4 receptor, preventing its proper folding and insertion into the cell membrane .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclotriazadisulfonamide analogues: Various analogues with modified side arms and tail groups.
Anti-CD4 monoclonal antibodies: Used for immunosuppression and HIV therapy.
Other CD4-targeted compounds: Include small molecules and peptides that interact with the CD4 receptor
Uniqueness
Cyclotriazadisulfonamide hydrochloride is unique due to its specific interaction with the CD4 receptor’s signal peptide, leading to its down-modulation. This mechanism distinguishes it from other CD4-targeted compounds, which may act through different pathways or have broader targets .
Eigenschaften
Molekularformel |
C31H40ClN3O4S2 |
|---|---|
Molekulargewicht |
618.3 g/mol |
IUPAC-Name |
9-benzyl-3-methylidene-1,5-bis-(4-methylphenyl)sulfonyl-1,5,9-triazacyclododecane;hydrochloride |
InChI |
InChI=1S/C31H39N3O4S2.ClH/c1-26-11-15-30(16-12-26)39(35,36)33-21-7-19-32(25-29-9-5-4-6-10-29)20-8-22-34(24-28(3)23-33)40(37,38)31-17-13-27(2)14-18-31;/h4-6,9-18H,3,7-8,19-25H2,1-2H3;1H |
InChI-Schlüssel |
ITNHTGZJQXEGQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCCN(CC(=C)C2)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


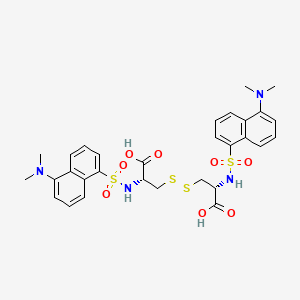
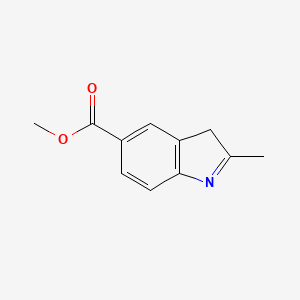
![2H-Phenanthro[9,10-d][1,3]dioxole](/img/structure/B14761234.png)
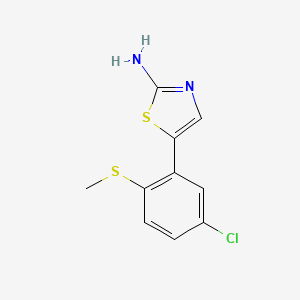
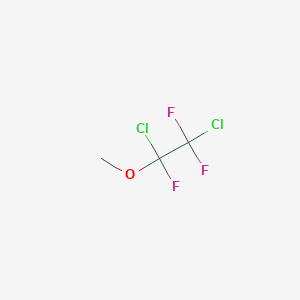



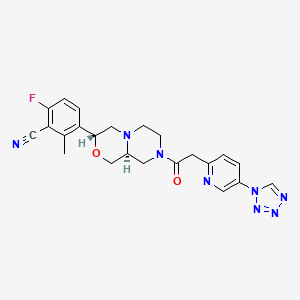
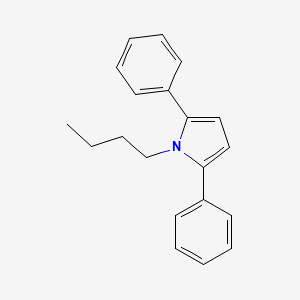
![4-[2-(Naphthalen-2-yl)ethenyl]-1,1'-biphenyl](/img/structure/B14761281.png)

